molecular formula C17H21N3O2 B14177280 (5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone CAS No. 918480-63-4

(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone

Cat. No.: B14177280
CAS No.: 918480-63-4
M. Wt: 299.37 g/mol
InChI Key: TUFHAELPMFWGRJ-UHFFFAOYSA-N
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Description

(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone is a compound that belongs to the class of heterocyclic compounds known as isoxazoles. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone typically involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

(5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as an analgesic, anti-inflammatory, and anticancer agent.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of (5-Methyl-1,2-oxazol-3-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both isoxazole and piperazine moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

918480-63-4

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-(1-phenylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C17H21N3O2/c1-13-12-16(18-22-13)17(21)20-10-8-19(9-11-20)14(2)15-6-4-3-5-7-15/h3-7,12,14H,8-11H2,1-2H3

InChI Key

TUFHAELPMFWGRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C(C)C3=CC=CC=C3

Origin of Product

United States

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